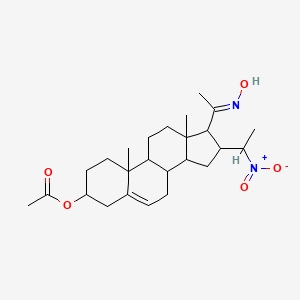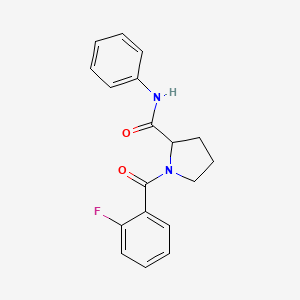
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, also known as 16-NOA, is a synthetic steroid compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies.
Mecanismo De Acción
The mechanism of action of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves the modulation of various biological pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which play key roles in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of anti-inflammatory pathways, such as the Nrf2 pathway. It has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which play key roles in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate in lab experiments is its ability to modulate the activity of various biological pathways, making it a valuable tool for studying the mechanisms of disease and developing new therapeutic strategies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate, including the development of new therapeutic strategies for autoimmune diseases and cancer, as well as the study of the mechanisms of disease progression and metastasis. Additionally, future studies may focus on the development of new synthetic analogs of this compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate involves several steps, including the conversion of pregnenolone to 16-hydroxy pregnenolone, followed by the conversion of the hydroxyl group to a nitroethyl group. The final step involves the conversion of the nitro group to a hydroxyimino group, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
20-(hydroxyimino)-16-(1-nitroethyl)pregn-5-en-3-yl acetate has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of various biological pathways, including the immune system, inflammation, and cancer. This compound has been used to study the mechanisms of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, as well as the mechanisms of cancer progression and metastasis.
Propiedades
IUPAC Name |
[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-16-(1-nitroethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O5/c1-14(26-29)23-20(15(2)27(30)31)13-22-19-7-6-17-12-18(32-16(3)28)8-10-24(17,4)21(19)9-11-25(22,23)5/h6,15,18-23,29H,7-13H2,1-5H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZVYTDQTIBX-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=NO)C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1/C(=N/O)/C)C)C)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)

![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![1-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6026426.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)

![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)